molecular formula C9H16N2O3 B168671 tert-Butyl 2-carbamoylazetidine-1-carboxylate CAS No. 1219220-82-2

tert-Butyl 2-carbamoylazetidine-1-carboxylate

Cat. No. B168671
M. Wt: 200.23 g/mol
InChI Key: NDEIKFCAPOYPHU-UHFFFAOYSA-N
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Description

“tert-Butyl 2-carbamoylazetidine-1-carboxylate” is a chemical compound with the CAS Number: 1219220-82-2 . It has a molecular weight of 200.24 and its IUPAC name is tert-butyl 2- (aminocarbonyl)-1-azetidinecarboxylate .


Molecular Structure Analysis

The InChI code for “tert-Butyl 2-carbamoylazetidine-1-carboxylate” is 1S/C9H16N2O3/c1-9(2,3)14-8(13)11-5-4-6(11)7(10)12/h6H,4-5H2,1-3H3, (H2,10,12) . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

“tert-Butyl 2-carbamoylazetidine-1-carboxylate” has a molecular weight of 200.24 . It is stored in a sealed, dry environment at 2-8°C .

Scientific Research Applications

Synthetic Applications and Environmental Impact

Synthetic Phenolic Antioxidants

Tert-butyl compounds, such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), are widely used as synthetic phenolic antioxidants in industrial and commercial products to retard oxidative reactions and extend product shelf life. Their environmental occurrence, human exposure, and associated toxicity have been subjects of extensive study, highlighting the need for future research on novel SPAs with low toxicity and environmental impact (Liu & Mabury, 2020).

Natural Neo Acids and Neo Alkanes

Tert-butyl groups feature in the structure of various natural and synthetic bioactive compounds. These compounds exhibit potential as antioxidants and have applications in cosmetic, agronomic, and pharmaceutical industries. This underscores the importance of tert-butyl derivatives in developing new chemical preparations with beneficial properties (Dembitsky, 2006).

Environmental Degradation and Remediation

Biodegradation of Ether Compounds

Studies on the biodegradation and fate of tert-butyl ether compounds in the environment have revealed microbial pathways capable of decomposing these compounds under aerobic conditions. Such research is crucial for understanding and mitigating the environmental impact of these substances (Thornton et al., 2020).

Adsorption Studies for Environmental Remediation

The presence of methyl tert-butyl ether (MTBE) in the environment has prompted research into adsorption techniques for its removal from water. This research highlights the broader applicability of tert-butyl compounds in environmental science and the development of methods for their removal from contaminated sites (Vakili et al., 2017).

Biocatalyst Inhibition by Carboxylic Acids

Understanding Biocatalyst Inhibition

Tert-butyl compounds, such as tert-butyl alcohol, are involved in studies concerning the inhibition of microbial biocatalysts by carboxylic acids. These studies are essential for the development of more robust microbial strains for industrial applications, highlighting the intersection of tert-butyl chemistry with biotechnology (Jarboe et al., 2013).

Safety And Hazards

The safety information available indicates that “tert-Butyl 2-carbamoylazetidine-1-carboxylate” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes: rinse cautiously with water for several minutes .

properties

IUPAC Name

tert-butyl 2-carbamoylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-5-4-6(11)7(10)12/h6H,4-5H2,1-3H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDEIKFCAPOYPHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-carbamoylazetidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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